(2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol

Antibacterial synthesis Chiral intermediate Phenicol derivatives

Ensure batch-to-batch stereochemical fidelity for your phenicol antibacterials or radiotracer programs. This (2S,1R)-configured β-amino alcohol offers orthogonal halogen handles: iodine at the para-position for Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Heck) or radioiodination (¹²⁵I/¹³¹I), plus a fluorine atom for metabolic stability or ¹⁸F PET labeling. Unlike generic β-amino alcohols, only this specific enantiomer delivers the D-threo pharmacophore required for target ribosomal binding. Prioritize vendors that provide batch-specific Certificates of Analysis with chiral purity verification.

Molecular Formula C9H11FINO
Molecular Weight 295.09 g/mol
Cat. No. B12319640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol
Molecular FormulaC9H11FINO
Molecular Weight295.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(CF)N)O)I
InChIInChI=1S/C9H11FINO/c10-5-8(12)9(13)6-1-3-7(11)4-2-6/h1-4,8-9,13H,5,12H2
InChIKeyRDKFSDYKXXYXJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Specifications and Procurement Baseline for (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol (CAS 927689-70-1)


(2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol (CAS 927689-70-1) is a chiral β-amino alcohol building block with molecular formula C₉H₁₁FINO and exact mass 294.98694 g/mol [1]. The compound features defined (2S,1R) stereochemistry, a primary amino group, a secondary hydroxyl group, a terminal fluoromethyl moiety, and a para-iodophenyl substituent . It is commercially available from multiple suppliers at purities ranging from 95% to 98%+ (HPLC) with storage typically at 2–8°C under sealed, dry conditions . This compound is recognized as a key intermediate in medicinal chemistry, particularly in the synthesis of heterocyclic phenicol antibacterial derivatives and as a potential radiolabeling precursor for molecular imaging applications [2].

Why Closely Related Analogs Cannot Substitute for (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol in Synthesis


Generic substitution among β-amino alcohol building blocks fails due to three interdependent factors that render (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol non-interchangeable with its closest analogs. First, stereochemical fidelity at both the C1 and C2 positions is deterministic for downstream chiral purity; diastereomeric or enantiomeric variants (e.g., (2R,1S) or (2R,1R) configurations) produce pharmacologically distinct or inactive final products [1]. Second, the orthogonal halogenation pattern—a terminal fluorine atom adjacent to the amino-bearing carbon plus a para-iodophenyl group—provides dual synthetic handles not present in mono-halogenated (e.g., 4-fluorophenyl only) or meta-iodo analogs . Third, the iodine atom serves as a radiolabeling anchor for ¹²⁵I/¹³¹I substitution or as a precursor for metal-catalyzed cross-coupling, while the fluorine atom modulates lipophilicity and metabolic stability; compounds lacking either halogen forfeit one of these essential functional vectors .

Quantitative Differentiation Evidence for (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol vs. Closest Analogs


Stereochemical Specificity: (2S,1R) Configuration Required for Phenicol Antibacterial Synthesis

In the synthesis of heterocyclic phenicol antibacterial derivatives for veterinary applications, the (2S,1R) stereochemical configuration of 2-amino-3-fluoro-1-(4-iodophenyl)propan-1-ol matches the required D-threo configuration of the phenicol pharmacophore [1]. This configuration is essential for ribosomal binding and antibacterial activity. Alternative stereoisomers, including (2R,1S) or (2R,1R) configurations, are not suitable for this synthetic pathway and produce inactive or significantly less potent antibacterial compounds [2]. Florfenicol, the most widely used fluorinated phenicol veterinary antibacterial, requires the D-threo (1R,2S) configuration for optimal inhibition of bacterial protein synthesis via 50S ribosomal subunit binding [3].

Antibacterial synthesis Chiral intermediate Phenicol derivatives

Halogenation Pattern: Orthogonal Fluorine and Iodine Synthetic Handles vs. Mono-Halogenated Analogs

(2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol contains both a fluorine atom and a para-iodophenyl substituent, providing two distinct synthetic handles. The iodine atom enables radioiodination (¹²⁵I/¹³¹I) for SPECT imaging or serves as a leaving group for metal-catalyzed cross-coupling reactions, while the fluorine atom modulates lipophilicity and can be substituted with ¹⁸F for PET imaging applications . In contrast, the mono-halogenated analog (1S)-1-(4-fluorophenyl)-3-iodopropan-1-ol (CAS 926657-23-0) possesses only one halogen (iodine) on the propanol backbone and lacks the amino functionality entirely . The analog 1-fluoro-3-[(3-iodophenyl)amino]propan-2-ol (CAS not provided) contains both halogens but places the iodine at the meta position, altering electronic properties and cross-coupling reactivity compared to the para-iodophenyl configuration of the target compound .

Radiolabeling Cross-coupling PET imaging precursor

Synthetic Pathway Compatibility: Validated Intermediate in Phenicol Antibacterial Synthesis

(2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol is specifically cited as a useful reagent in the preparation of heterocyclic phenicol derivatives used as potential antibacterials for treating infections in livestock [1]. This application context aligns with the broader phenicol antibiotic class, which are potent inhibitors of bacterial protein biosynthesis [2]. Florfenicol, the fluorinated synthetic analog of thiamphenicol, exhibits in vitro activity significantly greater than chloramphenicol against many pathogenic bacterial strains [3]. While general-purpose β-amino alcohols (e.g., 2-amino-1-phenylethanol derivatives lacking halogenation) can serve in multiple synthetic contexts, they lack the para-iodophenyl moiety required for heterocyclic phenicol derivatization and do not appear in patent specifications for this antibacterial class [4].

Veterinary antibacterial Phenicol synthesis Chiral building block

Purity Specifications: Multi-Vendor HPLC-Grade Availability with Batch Traceability

The compound is commercially available from multiple vendors with defined purity specifications ranging from 95% to 98%+ by HPLC, with batch-specific certificates of analysis available . In contrast, closely related research-grade analogs such as (1S)-1-(4-fluorophenyl)-3-iodopropan-1-ol (CAS 926657-23-0) are available from fewer suppliers, often without publicly posted purity specifications or QC documentation . The molecular weight of the target compound is precisely 295.09 g/mol (C₉H₁₁FINO), with an exact mass of 294.98694 g/mol [1]. Storage specifications are uniformly defined at 2–8°C under sealed, dry conditions .

QC release HPLC purity Pharmaceutical intermediate

Recommended Application Scenarios for (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol Based on Validated Evidence


Synthesis of Heterocyclic Phenicol Antibacterial Derivatives for Veterinary Medicine

This compound is specifically cited as a reagent for preparing heterocyclic phenicol derivatives used as potential antibacterials for treating infections in livestock [1]. The (2S,1R) stereochemistry matches the D-threo configuration required for phenicol-class ribosomal binding and antibacterial activity [2]. Procurement should prioritize vendors providing batch-specific certificates of analysis with stereochemical purity verification.

Precursor for Radiolabeled Molecular Imaging Probes

The para-iodophenyl moiety enables radioiodination (¹²⁵I/¹³¹I) for SPECT imaging applications, while the fluorine atom provides a potential site for ¹⁸F substitution in PET tracer development . The compound's dual-halogen architecture makes it suitable as a precursor for developing targeted imaging agents where both radiolabeling capability and metabolic stability are required .

Chiral Building Block for Metal-Catalyzed Cross-Coupling Reactions

The iodine atom at the para position of the phenyl ring serves as an excellent leaving group for Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), enabling the introduction of diverse aryl, alkynyl, or alkenyl substituents while preserving the chiral β-amino alcohol backbone . The ortho-substitution pattern of fluorine adjacent to the amino-bearing carbon provides additional synthetic versatility for constructing complex chiral pharmaceutical intermediates [3].

Technical Documentation Hub

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